molecular formula C22H21Cl2N3O3S B3018782 5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1023939-04-9

5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No. B3018782
CAS RN: 1023939-04-9
M. Wt: 478.39
InChI Key: PLWZGCUPMOGQOI-UHFFFAOYSA-N
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Description

The compound "5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one" is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones have been extensively studied due to their potential therapeutic applications, including antimalarial and anticancer properties .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the use of heterocyclization reactions. For instance, a modified Grimmel's method was optimized for the N-heterocyclization of amino acid-linked sulphonamide, leading to the formation of 2,3-disubstituted quinazolinones . Additionally, the synthesis of substituted benzoquinazolinones involved palladium-catalyzed Buchwald–Hartwig coupling reactions, which is a method that could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further modified with various substituents to enhance biological activity. The compound of interest contains a dichlorobenzylsulfanyl group and an isopropyl group, which may influence its binding affinity to biological targets .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical transformations. For example, the inherent lactam moiety in triazoloquinazolinones can be chemically transformed to access a variety of derivatives . Similarly, the compound may also undergo transformations that could be exploited to create new derivatives with potentially enhanced biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of substituents such as sulfanyl groups and halogens can affect properties like solubility, stability, and reactivity. The compound "5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one" likely possesses unique properties that could be beneficial for its biological activity, as seen in other quinazolinone derivatives .

Scientific Research Applications

Antimalarial and Antibacterial Effects

A study explored a series of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines, related to the chemical compound , for their suppressive activity against Plasmodium berghei, a cause of malaria in mice. Although the analogues were not as active as a specific quinazoline, they offer insights into potential antimalarial effects (Elslager et al., 1978).

Anticancer Activity

Another study synthesized amino- and sulfanyl-derivatives of benzoquinazolinones, revealing that compound 20a exhibited significant anticancer activity against specific cell lines. This highlights the potential application of similar compounds in cancer research (Nowak et al., 2015).

Diuretic Agents

Research into quinazolin‐4(3H)‐one derivatives containing either a thiazole or a 1,3,4‐thiadiazole moiety indicated that certain compounds showed significant diuretic activity. This suggests potential applications in treatments requiring diuresis (Maarouf et al., 2004).

Antimicrobial Activities

A novel series of polyhalobenzonitrile quinazolin-4(3H)-one derivatives displayed antimicrobial activities against various bacterial strains and fungi, indicating the potential of related compounds in antimicrobial treatments (Shi et al., 2013).

Antitumor Activity

A series of 4-substituted amino-7,8-dimethoxy-1-phenylimidazo[1,5-a]quinazolin-5(4H)-one derivatives were found to inhibit a human mammary carcinoma cell line, suggesting the relevance of similar compounds in antitumor research (Georgey, 2014).

properties

IUPAC Name

5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O3S/c1-11(2)19-21(28)26-20-13-8-17(29-3)18(30-4)9-16(13)25-22(27(19)20)31-10-12-5-6-14(23)15(24)7-12/h5-9,11,19H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWZGCUPMOGQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

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